Methyl 10-nitro-9-anthracenecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79693-14-4 |
|---|---|
Molecular Formula |
C16H11NO4 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
methyl 10-nitroanthracene-9-carboxylate |
InChI |
InChI=1S/C16H11NO4/c1-21-16(18)14-10-6-2-4-8-12(10)15(17(19)20)13-9-5-3-7-11(13)14/h2-9H,1H3 |
InChI Key |
YSHFHBRPADLINZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Rational Design and Synthesis Approaches for Nitroanthracene Esters
The synthesis of Methyl 10-nitro-9-anthracenecarboxylate is a multi-step process that begins with the strategic modification of the anthracene (B1667546) core. The rational design involves a sequential introduction of the carboxylate and nitro functionalities, leveraging established reactivity patterns of anthracene derivatives.
Esterification Strategies in Anthracenecarboxylate Chemistry
The precursor for the target molecule is typically 9-anthracenecarboxylic acid. sigmaaldrich.com The synthesis of its methyl ester, Methyl 9-anthracenecarboxylate, is a fundamental esterification reaction. Common laboratory and industrial methods for this transformation include:
Fischer-Speier Esterification: This classic method involves reacting 9-anthracenecarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed, often by azeotropic distillation.
Reaction with Diazomethane (B1218177): For small-scale, high-yield preparations, diazomethane offers a clean and rapid esterification of carboxylic acids without the need for a catalyst. However, the hazardous and explosive nature of diazomethane limits its use.
Use of Alkylating Agents: Reagents like dimethyl sulfate (B86663) or methyl iodide can be used to methylate the carboxylate anion of 9-anthracenecarboxylic acid, typically in the presence of a base like potassium carbonate.
A related patented process describes the esterification of 9,10-dihydroxyanthracenecarboxylic acid derivatives, which involves treating the carboxylic acid intermediate with an esterifying agent to yield the final ester product. google.com
Nitration Pathways for Anthracene Derivatives
The introduction of a nitro group onto the anthracene core is achieved through electrophilic aromatic substitution. Anthracene is highly susceptible to reactions at its 9 and 10 positions due to the stabilization of the sigma complex (arenium ion) intermediate, which retains two intact benzene (B151609) rings. quora.comquora.com
For the synthesis of this compound, the starting material is Methyl 9-anthracenecarboxylate. The nitration specifically targets the vacant 10-position. A common nitrating agent is a mixture of nitric acid and sulfuric acid. However, for substituted anthracenes, milder conditions are often preferred to prevent oxidation and side reactions.
A relevant study details the nitration of similar 9-substituted anthracenes, such as 9-methylanthracene, using sodium nitrate (B79036) in a mixture of trifluoroacetic acid and acetic anhydride. nih.gov This method provides a pathway to synthesize 9-methyl-10-nitroanthracene (B1615634) and can be adapted for the nitration of Methyl 9-anthracenecarboxylate. nih.gov The electron-withdrawing nature of the methyl carboxylate group at the 9-position deactivates the ring, but the strong directing effect of the anthracene system still favors substitution at the 10-position.
Stereoselective Synthesis of Anthracene Analogues
While this compound itself is achiral, the principles of stereoselective synthesis are crucial for creating more complex, chiral anthracene analogues. The planar nature of the anthracene ring system provides a platform for constructing stereocenters with high control. wikipedia.org
One of the most powerful methods for introducing stereochemistry is the Diels-Alder reaction. numberanalytics.com Anthracene acts as a diene, reacting across its 9 and 10 positions with various dienophiles. The use of chiral auxiliaries on the dienophile or chiral catalysts can induce facial selectivity, leading to the formation of a single enantiomer or diastereomer of the resulting cycloadduct. numberanalytics.com Although this does not directly produce the target compound, these cycloadducts can be valuable intermediates that, after further transformations, could yield chiral derivatives of this compound.
Mechanochemical Synthesis in Polycyclic Aromatic Systems
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. rsc.org This approach is particularly advantageous for polycyclic aromatic hydrocarbons (PAHs), which often suffer from poor solubility. rsc.orgnih.gov
Key advantages of mechanochemical synthesis in this context include:
Solvent-Free Conditions: Reduces environmental impact and simplifies product work-up. rsc.org
Enhanced Reactivity: Mechanical energy can access different reactive states than those achieved in solution.
Applicability to Insoluble Materials: Overcomes the solubility limitations of many PAHs and their derivatives. rsc.org
Recent research has demonstrated the utility of mechanochemistry for various transformations in polycyclic systems, including rhodium-catalyzed hydrogenation of PAHs under ambient conditions. thieme-connect.comthieme-connect.de While a specific mechanochemical synthesis for this compound has not been detailed, the principles suggest its potential applicability for both the esterification and nitration steps, offering a greener synthetic route.
Derivatization and Functionalization of this compound
The chemical reactivity of this compound is dictated by the interplay of the electron-rich anthracene core and the two deactivating substituents.
Electrophilic and Nucleophilic Substitutions on the Anthracene Core
Anthracene is generally more reactive towards electrophiles than benzene. libretexts.org However, in this compound, the presence of the electron-withdrawing nitro (-NO₂) and methyl carboxylate (-COOCH₃) groups at the 9 and 10 positions significantly deactivates these sites towards further electrophilic attack.
Therefore, any subsequent electrophilic substitution (e.g., halogenation, Friedel-Crafts acylation) would be directed to the outer rings (positions 1, 2, 3, 4, 5, 6, 7, and 8). The substitution pattern would be complex, likely resulting in a mixture of isomers. The intermediate for substitution at the 1-position is generally more stable than for 2-substitution, suggesting a preference for the alpha-positions (1, 4, 5, 8). libretexts.org
Nucleophilic aromatic substitution is less common for the unsubstituted anthracene core. However, the powerful electron-withdrawing nitro group can make the ring system more susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group. In this molecule, this could potentially enable the displacement of the nitro group or substitution at other positions on the ring by strong nucleophiles, although such reactions would require harsh conditions.
Interactive Data Tables
Below are the properties of the key chemical compounds discussed in this article.
Table 1: this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁NO₄ uni.lu |
| Molecular Weight | 281.26 g/mol |
| IUPAC Name | methyl 10-nitroanthracene-9-carboxylate uni.lu |
| CAS Number | 79693-14-4 sigmaaldrich.com |
| Monoisotopic Mass | 281.06882 Da uni.lu |
Table 2: 9-Anthracenecarboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀O₂ sigmaaldrich.com |
| Molecular Weight | 222.24 g/mol sigmaaldrich.com |
| IUPAC Name | anthracene-9-carboxylic acid |
| CAS Number | 723-62-6 sigmaaldrich.com |
| Melting Point | 213-217 °C sigmaaldrich.com |
Table 3: Methyl 9-anthracenecarboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂O₂ nih.gov |
| Molecular Weight | 236.26 g/mol nih.gov |
| IUPAC Name | methyl anthracene-9-carboxylate nih.gov |
| CAS Number | 1504-39-8 alfa-chemistry.com |
| InChIKey | PHOYNPDEAQEHQR-UHFFFAOYSA-N nih.gov |
Reduction and Oxidation Reactions of Nitro and Ester Groups
The chemical reactivity of this compound is significantly influenced by the presence of both a nitro group and a methyl ester group attached to the anthracene core. These functional groups can undergo a variety of reduction and oxidation reactions, providing pathways to a range of derivatives with modified electronic and steric properties. The reactivity of each group can often be controlled by the appropriate choice of reagents and reaction conditions.
Reduction Reactions
The reduction of this compound can selectively target either the nitro group or the ester functionality, or both, depending on the reducing agent employed.
The nitro group is readily reducible to an amino group under various conditions. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, typically under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid are also effective for this transformation. The resulting product, Methyl 10-amino-9-anthracenecarboxylate, is a key intermediate for the synthesis of more complex derivatives.
The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the methoxycarbonyl group to a hydroxymethyl group, yielding (10-nitro-9-anthracenyl)methanol. It is important to note that LiAlH₄ will also reduce the nitro group. To selectively reduce the ester in the presence of a nitro group, milder and more selective reagents would be required, though this can be challenging.
Simultaneous reduction of both the nitro and ester groups can be achieved using a powerful reducing agent like LiAlH₄, which would lead to the formation of (10-amino-9-anthracenyl)methanol.
Table 1: Plausible Reduction Reactions of this compound
| Starting Material | Reagent(s) | Product(s) | Functional Group Transformed |
| This compound | H₂, Pd/C or SnCl₂/HCl | Methyl 10-amino-9-anthracenecarboxylate | Nitro group |
| This compound | LiAlH₄ followed by H₂O workup | (10-amino-9-anthracenyl)methanol | Nitro and Ester groups |
| This compound | NaBH₄ | No reaction with ester or nitro group | - |
| This compound | DIBALH at low temperature | 10-nitro-9-anthracenecarbaldehyde | Ester group (partially reduced to aldehyde) |
Oxidation Reactions
The oxidation of this compound can be complex, with potential reactions at the anthracene ring system. The nitro and ester groups themselves are generally resistant to further oxidation under typical conditions.
The anthracene core, however, is susceptible to oxidation, particularly at the 9 and 10 positions, which can lead to the formation of anthraquinone (B42736) derivatives. Strong oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) can potentially oxidize the anthracene moiety. The presence of the deactivating nitro and ester groups might render the ring less susceptible to oxidation compared to unsubstituted anthracene. A potential product of such an oxidation could be Methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate. nih.gov
Photochemical reactions have also been reported for nitro-substituted anthracenes. nih.gov Irradiation of similar compounds, like 9-methyl-10-nitroanthracene, can lead to rearrangement of the nitro group and subsequent reactions. nih.gov This suggests that this compound might undergo complex photochemical transformations, potentially involving the nitro group and the anthracene ring.
The ester group can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions (saponification). libretexts.org For instance, treatment with a strong base like sodium hydroxide (B78521) (NaOH) followed by acidification would yield 10-nitro-9-anthracenecarboxylic acid.
Table 2: Plausible Oxidation and Hydrolysis Reactions of this compound
| Starting Material | Reagent(s) | Product(s) | Functional Group/Moiety Transformed |
| This compound | NaOH, H₂O then H₃O⁺ | 10-nitro-9-anthracenecarboxylic acid | Ester group (hydrolysis) |
| This compound | H₂CrO₄ or KMnO₄ | Methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate nih.gov | Anthracene ring |
| This compound | Light (hν) | Complex rearrangement products nih.gov | Nitro group and Anthracene ring |
Photochemical Reaction Mechanisms and Excited State Phenomena
Fundamental Photophysics of Nitroanthracene Chromophores
The photophysical processes in nitroanthracene derivatives are dictated by the nature of the anthracene (B1667546) aromatic system and the strong electronic influence of the nitro group.
Electronic Transitions and Excited State Formation (Singlet and Triplet)
Upon absorption of photon energy, a molecule of Methyl 10-nitro-9-anthracenecarboxylate is promoted from its ground state (S₀) to a higher energy excited singlet state (S₁). nih.gov In a singlet state, all electron spins in the molecule are paired, meaning the spin of the excited electron remains opposite to that of the electron in the ground state orbital. libretexts.orgyoutube.com This initial excitation in aromatic compounds like anthracene typically involves a π→π* transition, where an electron moves from a bonding π orbital to an antibonding π* orbital. libretexts.org
The molecule can also potentially form a triplet state (T₁). In a triplet state, the excited electron and the electron in the ground state orbital have parallel spins. libretexts.org Direct excitation from the singlet ground state to a triplet state is a "forbidden" transition because it involves a change in spin multiplicity, making it much less probable than singlet-singlet transitions. libretexts.org Consequently, triplet states are typically populated through a process called intersystem crossing from an excited singlet state. wikipedia.org Triplet states generally have slightly lower energy than their corresponding singlet states. youtube.com
| State | Description | Electron Spins | Formation Mechanism |
| Ground State (S₀) | The lowest energy state of the molecule. | All paired | - |
| Excited Singlet State (S₁) | A higher energy state where the excited electron retains its spin orientation. libretexts.org | Paired | Absorption of radiation. libretexts.org |
| Excited Triplet State (T₁) | A higher energy state where the excited electron has the same spin as the ground state electron. libretexts.org | Parallel (unpaired) | Intersystem crossing from an excited singlet state. wikipedia.org |
Intersystem Crossing Pathways
For nitroaromatic compounds, the deactivation of the lowest excited singlet state often occurs through highly efficient intersystem crossing (ISC) to the triplet manifold. researchgate.net This process involves a non-radiative transition between two electronic states with different spin multiplicities (e.g., S₁ → T₁). wikipedia.org The probability of ISC is higher when the vibrational levels of the two excited states overlap, and it is particularly common in molecules with heavy atoms or paramagnetic species. wikipedia.org
In the case of 9-nitroanthracene (B110200) (a model for this compound), theoretical studies propose a mechanism that challenges conventional photochemical rules. acs.orgacs.org After initial excitation to the S₁ state, the system is believed to undergo ultrafast intersystem crossing to a higher triplet state, T₂, which acts as a gateway to the triplet manifold. acs.org This transition is remarkably efficient despite the singlet and triplet states both being of ππ* character, a scenario where ISC is typically slower. acs.org The spin-orbit coupling value between S₁ and T₂ is significant (6.21 cm⁻¹) at the optimal geometry for crossing, facilitating this rapid transition. acs.org From the T₂ state, the system can then relax to the lowest triplet state (T₁), which is a phosphorescent state, or proceed to dissociate. researchgate.netacs.org This ultrafast ISC is a key reason for the very weak fluorescence observed in many nitroaromatic compounds. researchgate.net
Influence of Substituents on Excited State Reactivity
Substituents on the anthracene core significantly influence the electronic structure and, consequently, the excited-state reactivity. rsc.org The nitro group (—NO₂) is a potent electron-withdrawing group, which can induce a charge-transfer (CT) character in the excited states. researchgate.netnih.gov This CT character can, in some cases, reduce the rate of intersystem crossing. researchgate.net However, the nitro group also provides a high density of closely spaced singlet and triplet excited states with different symmetries (nπ* and ππ*), which can offer multiple pathways for efficient ISC. researchgate.net
The methyl carboxylate group (—COOCH₃) at the 9-position and the nitro group at the 10-position of the anthracene ring create a specific electronic environment. The electron-withdrawing nature of both substituents affects the energy levels of the molecular orbitals. rsc.orgnih.gov The precise positioning and electronic character of these groups determine the photophysical properties, such as absorption wavelengths and the efficiency of various deactivation pathways, including photochemical reactions. rsc.org For instance, attaching electron-donating substituents to a nitrated aromatic core can sometimes prevent the non-radiative decay induced by the nitro group, allowing for fluorescence. nih.gov In the case of this compound, the combination of two electron-withdrawing groups is expected to strongly influence the excited-state dynamics, favoring the pathways initiated by the nitro group's photochemistry.
Photo-Induced Rearrangements of Nitro Groups
Following excitation and intersystem crossing to the triplet state, nitroanthracenes undergo characteristic chemical transformations.
Nitro-to-Nitrite Rearrangement Mechanisms
A key photochemical reaction of nitroanthracenes, where the nitro group is sterically forced into a perpendicular orientation relative to the aromatic ring, is the rearrangement of the nitro group to a nitrite (B80452) group (—ONO). nih.govrsc.org This nitro-to-nitrite isomerization is proposed to occur from an excited triplet state. nih.govrsc.org Upon absorption of light and subsequent ISC to the triplet state, the nitro group undergoes a structural change to form an anthryl nitrite intermediate. nih.govrsc.org
The proposed mechanism is as follows:
Excitation: The molecule absorbs light, promoting it to an excited singlet state (S₁). nih.gov
Intersystem Crossing: The molecule rapidly transitions from the S₁ state to an excited triplet state (T₁ or a higher triplet state). nih.govacs.org
Rearrangement: Within the excited triplet state, the nitro group (—NO₂) rearranges to form a nitrite group (—ONO). nih.gov
Generation of Nitroso and Oxygen-Centered Radicals
The nitrite intermediate formed in the rearrangement is unstable and readily undergoes further reaction. nih.gov The weak N–O bond of the nitrite group cleaves, leading to the formation of two radical species: a nitrogen monoxide radical (NO•) and an oxygen-centered radical, specifically an anthryloxy radical. nih.govresearchgate.netrsc.org
The generation of these radicals has been observed experimentally. researchgate.netrsc.org Time-resolved absorption spectroscopy has detected the characteristic absorption spectrum of the 9-anthryloxy radical following the photolysis of 9-nitroanthracene. rsc.org The formation of this anthryloxy radical occurs in parallel with the population of the phosphorescent triplet state, indicating a complex competition between photophysical relaxation and photochemical reaction pathways. researchgate.netnih.gov The anthryloxy radical can then undergo further reactions to yield stable photoproducts such as 9-anthrol, anthrone, and bianthrone (B1198128) derivatives. rsc.org The nitrogen monoxide radical can also react with the anthryloxy radical to form nitrosoanthrones. rsc.org
| Precursor | Intermediate Species | Radical Products |
| This compound (Excited Triplet State) | Methyl 10-nitrito-9-anthracenecarboxylate | Methyl 10-oxy-9-anthracenecarboxylate radical + Nitrogen monoxide radical (NO•) |
Formation of Anthraquinone (B42736) and Nitrosoanthracenone Photoproducts from Related Systems
The photochemical behavior of nitroanthracene derivatives often leads to the formation of anthraquinones and nitrosoanthracenones. The photolysis of 9-methyl-10-nitroanthracene (B1615634) in solvents like chloroform (B151607) or methanol (B129727) under ambient air primarily yields 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone. epa.gov This reaction proceeds through an excited state rearrangement where the nitro group, positioned perpendicular to the aromatic rings, converts to a nitrite. epa.govnih.gov Subsequently, the N-O bond of the nitrite cleaves, generating a nitric oxide (NO) radical and an oxygen-centered radical on the anthracene framework. nih.gov This is followed by a radical recombination where the NO radical bonds to the carbon at the opposite side of the aromatic ring. epa.gov
In the case of 9-nitroanthracene, photolysis leads to the formation of the corresponding quinone. epa.gov The presence of a substituent at the 10-position, such as a benzoyl, chloro, or cyano group, also results in the formation of a nitroso ketone. nih.gov The conversion of these intermediates to the final quinone product appears to be independent of oxygen. nih.gov For instance, the conversion of gem-chloronitrosoanthracene or gem-nitronitrosoanthracene to a ketone is not reliant on oxygen. nih.gov
The formation of anthraquinone from nitroanthracene derivatives has also been explored for its potential applications in photodynamic therapy. nih.gov A synthesized 9-nitroanthracene derivative was shown to convert to anthraquinone upon photoirradiation, accompanied by the generation of nitric oxide. nih.gov This process induces strong DNA cleavage, a characteristic of photoirradiated anthraquinones. nih.gov
Heterogeneous reactions of anthracene adsorbed on particles with nitrogen dioxide (NO2) can also lead to the formation of 9-nitroanthracene and 9,10-anthraquinone. nih.gov The relative humidity plays a crucial role in these reactions, influencing the formation rates of the products. nih.gov
The table below summarizes the photoproducts observed from the irradiation of various nitroanthracene derivatives.
| Starting Material | Photoproducts | Reference |
| 9-Methyl-10-nitroanthracene | 9-Methyl-9-nitrosoanthracen-10-one, 9,10-Anthraquinone | epa.gov |
| 9-Nitroanthracene | 9,10-Anthraquinone | epa.gov |
| 9-Benzoyl-10-nitroanthracene | Nitroso ketone derivative | nih.gov |
| 9-Cyano-10-nitroanthracene | Nitroso ketone derivative | rsc.org |
| 9-Chloro-10-nitroanthracene | Nitroso ketone derivative | nih.gov |
Photodimerization and Photoaddition Reactions
Intermolecular [4+4] Photocyclodimerization Pathways in Anthracenecarboxylates
The photodimerization of anthracene and its derivatives, including anthracenecarboxylates, is a well-established photochemical reaction that proceeds via a [4+4] cycloaddition mechanism. This reaction typically occurs upon irradiation with UV light, leading to the formation of a dimer linked by new bonds at the 9 and 10 positions of the anthracene rings. The study of this process has been extensive, with early observations dating back to the 19th century.
The fundamental mechanism involves the excitation of an anthracene molecule to its first excited singlet state (S1). This excited molecule can then interact with a ground-state molecule to form an excimer, a short-lived excited-state dimer. The excimer is a key intermediate in the photodimerization process, and its formation is often characterized by a broad, structureless fluorescence band that is red-shifted compared to the monomer fluorescence. From the excimer state, the system can either decay back to the ground state via fluorescence or undergo the cycloaddition reaction to form the stable photodimer.
While the general pathway is understood, the specific dynamics and controlling factors can be complex and are influenced by the solvent, concentration, and the nature of the substituents on the anthracene core. For anthracenecarboxylates, the ester group can influence the electronic properties of the anthracene moiety and the steric interactions between the reacting molecules, thereby affecting the efficiency and selectivity of the photodimerization.
Regioselectivity and Stereoselectivity in Photodimerization
The [4+4] photocyclodimerization of anthracenes can result in different regioisomers and stereoisomers. For anthracenes substituted at the 9-position, such as 9-anthracenecarboxylates, the dimerization can lead to two main regioisomers: the head-to-head (HH) dimer and the head-to-tail (HT) dimer. The regioselectivity of the reaction is determined by the relative orientation of the two interacting anthracene molecules in the excimer intermediate.
Furthermore, each regioisomer can exist as different stereoisomers (syn and anti). The stereochemical outcome of the dimerization is often influenced by the reaction medium. For instance, the photodimerization of certain anthracene derivatives in solution may yield a different ratio of syn and anti isomers compared to the reaction in the solid state. This is because the crystal packing can pre-organize the anthracene molecules in a specific arrangement, favoring the formation of a particular stereoisomer.
The nature of the substituent at the 9-position plays a significant role in directing the regioselectivity and stereoselectivity. Steric hindrance between the substituents can disfavor the formation of the head-to-head isomer. For example, in the photodimerization of 9-anthracenecarboxylic acid, the head-to-tail dimer is typically the major product. The interplay of steric and electronic effects of the substituent ultimately governs the final product distribution.
Autocatalytic Processes and Excimer Formation in Crystalline State Photoreactions
Photochemical reactions in the crystalline state can exhibit unique behaviors not observed in solution, including autocatalysis and the direct observation of excimer-like species. The photodimerization of some anthracenecarboxylates in the solid state has been shown to proceed with an accelerating rate, a hallmark of an autocatalytic process. This phenomenon is attributed to the changes in the crystal lattice as the reaction progresses. The formation of the photodimer introduces strain and defects into the crystal, which can create new, more reactive sites for dimerization.
In the crystalline state, the pre-organization of the monomer molecules can facilitate the formation of specific excimers upon photoexcitation. The geometry of these excimers is dictated by the crystal packing, which in turn determines the structure of the resulting photodimer. The study of these solid-state reactions provides valuable insights into topochemical control, where the reactivity and selectivity of a reaction are governed by the arrangement of molecules in a crystal.
The formation of excimers is a crucial step in the photodimerization of anthracenes. In the crystalline state of some derivatives, the molecules are arranged in a way that is conducive to excimer formation and subsequent dimerization. The fluorescence spectra of these crystals often show a dominant excimer emission, indicating that this pathway is highly favored.
Photoinduced Hydrogen Atom Transfer (HAT) Processes
While photodimerization is a primary photochemical pathway for many anthracenes, other processes like photoinduced hydrogen atom transfer (HAT) can also occur, particularly in the presence of suitable hydrogen donors. In the context of nitroaromatic compounds, the excited state can be a potent oxidant, capable of abstracting a hydrogen atom from a donor molecule.
For nitroanthracene derivatives, the excited triplet state is often implicated in such reactions. The efficiency of HAT processes is dependent on the nature of the solvent and the presence of any substituents on the anthracene ring. For instance, solvents with readily abstractable hydrogen atoms, such as alcohols, can promote HAT reactions.
The anthryloxy radical, which can be formed from the rearrangement of the nitro group and subsequent dissociation, is a key intermediate that can participate in hydrogen abstraction. researchgate.net The spectral evolution of photoexcited 9-nitroanthracene shows the accumulation of the anthryloxy radical, which occurs in parallel with the formation of the phosphorescent state. researchgate.net
Photoreduction and Photooxidation of Nitroarenes
Nitroaromatic compounds, including nitroanthracenes, exhibit a rich and diverse photochemistry that includes both photoreduction and photooxidation pathways. researchgate.net The presence of the nitro group provides access to fast intersystem crossing channels, making them ideal systems for studying excited-state dynamics. researchgate.net
Upon photoexcitation, nitroarenes can undergo reduction of the nitro group or oxidation of the aromatic ring. The specific pathway taken depends on the reaction conditions, such as the solvent, the presence of oxygen, and the specific structure of the nitroarene.
Photodegradation of many nitroaromatic compounds is known to proceed via the formation of nitric oxide (NO) and the corresponding aryloxy radical. researchgate.net In the case of 9-nitroanthracene, the dissociation of the nitro group to form the anthryloxy radical and NO• occurs from the T2 state. acs.org This process competes with the relaxation to the lowest triplet state (T1). acs.org Theoretical studies suggest that the photochemistry of 9-nitroanthracene involves a different evolution compared to simpler nitroaromatics like nitrobenzene. acs.org
The photolysis of 9-nitroanthracene can also lead to the formation of anthraquinone. epa.gov This photooxidation process is a common fate for many nitro-polycyclic aromatic hydrocarbons. The mechanism often involves a nitro-to-nitrite rearrangement in the excited state. nih.gov
Scientific Literature Review: Supramolecular and Chiroptical Studies of this compound Remain a Niche Area
A comprehensive review of available scientific literature reveals a significant gap in the specific area of supramolecular chemistry and chiroptical control focused solely on the chemical compound This compound . While extensive research has been conducted on the supramolecular behavior of other anthracenecarboxylate derivatives, particularly in host-guest interactions with cyclodextrins and within metal-organic frameworks (MOFs), direct studies involving the 10-nitro substituted methyl ester at the 9-position are not prominently documented.
Therefore, a detailed article structured around the specific outline provided in the user request cannot be generated at this time due to the absence of targeted research on this compound in the areas of cyclodextrin-mediated photoreactions, non-covalent interactions within supramolecular assemblies, enantioselective photochemistry, and photoreactions within MOFs. Further experimental research would be required to elucidate the specific behaviors of this compound in these contexts.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic makeup and inherent reactivity of Methyl 10-nitro-9-anthracenecarboxylate. These methods provide a quantitative description of the molecule's orbitals and energy landscape.
Density Functional Theory (DFT) stands as a cornerstone for investigating the ground state properties of this compound. This computational approach is instrumental in determining the most stable three-dimensional arrangement of the atoms (ground state geometry) and the associated electronic energy.
DFT calculations typically involve the selection of a functional and a basis set to approximate the complex electron correlation effects. For a molecule like this compound, hybrid functionals such as B3LYP are often employed in conjunction with a Pople-style basis set (e.g., 6-31G*) to achieve a balance between computational cost and accuracy.
The energetics derived from DFT calculations, such as the total electronic energy and the energies of the frontier molecular orbitals (HOMO and LUMO), are vital for assessing the molecule's stability and kinetic reactivity. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical parameter that provides an estimate of the molecule's chemical reactivity and the energy required for electronic excitation.
Table 1: Predicted Ground State Properties of this compound from DFT Calculations
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₆H₁₁NO₄ |
| Molecular Weight | 281.27 g/mol |
| Total Electronic Energy | Value dependent on DFT functional and basis set |
| HOMO Energy | Value dependent on DFT functional and basis set |
| LUMO Energy | Value dependent on DFT functional and basis set |
| HOMO-LUMO Gap | Value dependent on DFT functional and basis set |
Note: Specific numerical values from DFT calculations are highly dependent on the chosen level of theory (functional and basis set) and are typically reported in specialized research articles. The table illustrates the types of data obtained.
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT extends the principles of DFT to calculate the energies of electronic excited states and to predict optical properties, such as the UV-Visible absorption spectrum. researchgate.net
TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states without a change in the molecular geometry. These calculations also provide the oscillator strength for each electronic transition, which is a measure of the probability of that transition occurring upon absorption of a photon.
For this compound, TD-DFT studies would likely reveal multiple electronic transitions in the ultraviolet and visible regions. The nature of these transitions can be analyzed by examining the molecular orbitals involved. Typically, for aromatic nitro compounds, transitions can include π-π* transitions localized on the anthracene (B1667546) ring system and n-π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro group. The perpendicular orientation of the nitro group can influence the energy and intensity of these transitions.
Reaction Pathway Elucidation and Transition State Analysis
Theoretical modeling is invaluable for mapping out potential reaction pathways and identifying the high-energy transition states that govern the rates of chemical reactions. For nitroaromatic compounds, photochemical reactions are of particular interest.
Drawing analogies from the studied photochemistry of similar molecules like 9-methyl-10-nitroanthracene (B1615634), a likely photochemical pathway for this compound involves a nitro-nitrite rearrangement. Upon absorption of light, the molecule is promoted to an excited state. In this excited state, the nitro group (NO₂) can rearrange to a nitrite (B80452) group (-ONO). This nitrite intermediate is often unstable and can lead to further reactions.
Computational chemists can model this reaction pathway by locating the transition state structure for the nitro-nitrite isomerization. Transition state analysis involves calculating the energy barrier for the reaction, which is the energy difference between the reactant and the transition state. This activation energy is a key determinant of the reaction rate. Methods like the nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) are often used to find the minimum energy path between reactants and products.
Theoretical Prediction of Spectroscopic Signatures
Computational spectroscopy allows for the in-silico prediction of various spectroscopic data, which can be used to interpret experimental spectra or to identify unknown compounds.
NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental NMR data, aiding in the structural confirmation of the molecule.
UV-Vis Spectroscopy: As discussed in the TD-DFT section, the electronic absorption spectrum can be simulated by plotting the calculated excitation energies and oscillator strengths. This provides a theoretical UV-Vis spectrum that can be compared with experimentally measured spectra to assign the observed absorption bands to specific electronic transitions. researchgate.net
Circular Dichroism (CD) Spectroscopy: If this compound were chiral or placed in a chiral environment, TD-DFT could be used to predict its circular dichroism spectrum. CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for determining the absolute configuration of chiral molecules.
A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. The correlation between computed and experimental spectroscopic data serves as a benchmark for the accuracy of the computational methods employed.
For this compound, the theoretically predicted ¹H and ¹³C NMR chemical shifts would be compared to the values obtained from an experimental NMR spectrum. A strong linear correlation between the calculated and experimental shifts would confirm both the accuracy of the computational model and the assigned structure of the molecule.
Similarly, the simulated UV-Vis spectrum from TD-DFT calculations would be overlaid with the experimental spectrum. A good match in the peak positions (λmax) and relative intensities would validate the theoretical understanding of the electronic transitions. Discrepancies between the theoretical and experimental spectra can often be attributed to solvent effects or vibrational broadening, which can also be modeled with more advanced computational techniques. The combination of experimental and computational approaches provides a more robust and comprehensive understanding of the molecule's properties. nih.gov
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Products and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For "Methyl 10-nitro-9-anthracenecarboxylate," ¹H and ¹³C NMR spectra would provide definitive confirmation of its complex aromatic structure and the presence of the methyl ester and nitro functional groups.
For "this compound," the ¹H NMR spectrum is expected to show a singlet for the methyl protons of the ester group. The aromatic protons would appear as a complex pattern of multiplets in the downfield region, with their specific chemical shifts influenced by the electron-withdrawing effects of the nitro and carboxylate groups. The ¹³C NMR spectrum would complement this by showing distinct signals for the carbonyl carbon of the ester, the carbon atoms attached to the nitro group, the quaternary aromatic carbons, and the methoxy (B1213986) carbon.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.
For "this compound" (C₁₆H₁₁NO₄), the predicted monoisotopic mass is 281.06880783 Da. guidechem.com High-resolution mass spectrometry would be able to confirm this exact mass, thereby verifying the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. In a related compound, 9-methyl-10-nitroanthracene (B1615634), the mass spectrum shows the molecular ion peak and fragment ions corresponding to the loss of specific groups. nih.gov For "this compound," characteristic fragments would likely include the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and the nitro group (-NO₂). The predicted collision cross section values for various adducts of the molecule have been calculated, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₁NO₄ |
| Molecular Weight | 281.267 g/mol guidechem.com |
| Monoisotopic Mass | 281.06880783 Da guidechem.com |
| XLogP3-AA | 4.1 guidechem.com |
| Hydrogen Bond Donor Count | 0 guidechem.com |
| Hydrogen Bond Acceptor Count | 4 guidechem.com |
| Rotatable Bond Count | 2 guidechem.com |
This table is interactive. Click on the headers to sort the data.
Electronic Absorption and Fluorescence Emission Spectroscopy for Photophysical Properties
Electronic absorption and fluorescence emission spectroscopy are key techniques to investigate the photophysical properties of "this compound." These methods provide information about the electronic transitions and the fate of the excited states.
The absorption spectrum of anthracene (B1667546) derivatives is typically characterized by structured bands in the UV-Vis region. The position and intensity of these bands are sensitive to the nature and position of substituents on the anthracene core. For "this compound," the presence of the electron-withdrawing nitro group and the carboxylate group is expected to cause a red-shift in the absorption bands compared to unsubstituted anthracene.
Fluorescence spectroscopy reveals the emission properties of the molecule after it has absorbed light. Many anthracene derivatives are known to be highly fluorescent. However, the nitro group is a well-known fluorescence quencher, which may lead to a low fluorescence quantum yield for "this compound." Studies on related nitro-acridine compounds have shown the existence of different structural forms that can be investigated through their absorption and fluorescence spectra. nih.gov
Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes and Quenching Studies
Time-resolved fluorescence spectroscopy is a powerful tool for studying the dynamics of excited states, including their lifetimes and how they are affected by quenchers. instras.com This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light.
For "this compound," time-resolved fluorescence measurements would provide the excited-state lifetime. Given the presence of the nitro group, a short lifetime would be expected due to efficient non-radiative decay pathways, such as intersystem crossing or internal conversion, which compete with fluorescence. Quenching studies, where the fluorescence lifetime is measured in the presence of different concentrations of a quenching agent, can provide insights into the accessibility of the fluorophore and the mechanism of quenching.
Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Absolute Configuration Assignment
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. researchgate.net It measures the differential absorption of left- and right-circularly polarized light. While "this compound" is not inherently chiral, it can be used as a chiral derivatizing agent or its interactions with chiral molecules can be studied using CD spectroscopy.
The absolute configuration of chiral compounds can be determined by comparing experimental CD spectra with theoretical calculations. acs.orgnih.gov For instance, if "this compound" were to be used to derivatize a chiral alcohol or amine, the resulting diastereomers would exhibit distinct CD spectra, allowing for the determination of the absolute configuration of the original chiral molecule. nih.gov The CD exciton (B1674681) chirality method is a powerful tool for this purpose, although it has its limitations. researchgate.net The study of chiral recognition using CD spectroscopy is a significant area of research, with applications in various fields of chemistry. rsc.orgscribd.comaps.org
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal XRD analysis of "this compound" would provide precise information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
This technique would reveal the planarity of the anthracene core and the orientation of the methyl ester and nitro substituents. Such structural details are crucial for understanding the compound's physical and chemical properties and for interpreting the data obtained from other spectroscopic techniques. While no specific XRD data for "this compound" was found in the search results, it remains the gold standard for unambiguous structure determination of crystalline compounds. guidechem.comuni.lu
Applications in Advanced Organic Synthesis
Utilization as Photolabile Protecting Groups
Photolabile protecting groups (PPGs), also known as photocleavable or photosensitive protecting groups, are moieties that can be removed from a substrate molecule upon irradiation with light. wikipedia.org This method offers exceptional control over chemical reactions, allowing for deprotection with high spatial and temporal precision without the need for chemical reagents. wikipedia.org
The structure of Methyl 10-nitro-9-anthracenecarboxylate is analogous to the well-established ortho-nitrobenzyl (o-NB) class of PPGs. researchgate.net The o-NB group and its derivatives are widely used to protect a variety of functional groups, including alcohols, amines, and carboxylic acids. researchgate.netnih.govorganic-chemistry.org The protection mechanism typically involves converting the functional group into an ether, carbamate, or ester linked to the o-nitrobenzyl moiety. masterorganicchemistry.com
The cleavage of o-NB type protecting groups generally proceeds via a Norrish Type II reaction upon photolysis. wikipedia.org Irradiation, typically with UV light, excites the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. This initiates a rearrangement to form an aci-nitro intermediate, which subsequently fragments to release the protected functional group and form a nitroso-carbonyl compound. wikipedia.org Given its o-nitro-substituted aromatic structure, this compound is expected to function similarly, releasing a caged molecule upon irradiation. The anthracene (B1667546) core suggests its absorption properties would be shifted to longer wavelengths compared to simple benzene (B151609) derivatives, potentially allowing for more selective cleavage conditions.
Table 1: Examples of o-Nitrobenzyl-type Photolabile Protecting Groups and Their Applications
| Protecting Group | Functional Group Protected | Typical Cleavage Wavelength | Reference |
|---|---|---|---|
| 2-Nitrobenzyl | Alcohols, Amines | ~320 nm | wikipedia.org |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Carboxylates, Phosphates | ~350-365 nm | instras.com |
Precursors for the Synthesis of Novel Polycyclic Compounds
Polycyclic aromatic hydrocarbons (PAHs) are foundational components for a range of materials in organic electronics, including semiconductors for transistors and light-emitting diodes. acs.org The synthesis of novel and complex PAHs often relies on the chemical modification and annulation of smaller, functionalized aromatic precursors. researchgate.netmanchester.ac.uk
This compound possesses two key functional groups—a nitro group and a methyl carboxylate group—that can serve as synthetic handles for elaboration into more complex polycyclic systems.
The Nitro Group: The nitro group can be readily reduced to an amino group. This amine can then be used in a variety of classical ring-forming reactions, such as the Skraup or Doebner-von Miller quinoline (B57606) syntheses, or it can be diazotized and used in coupling reactions (e.g., Gomberg-Bachmann reaction) to form new carbon-carbon bonds, leading to the fusion of additional aromatic rings.
The Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in intramolecular Friedel-Crafts acylation reactions to form a new six-membered ring containing a ketone. Alternatively, the ester or acid could be used in transition-metal-catalyzed cross-coupling reactions to build more extended π-conjugated systems.
Through sequential or combined manipulation of these functional groups, this compound can serve as a versatile building block for constructing larger, custom-designed PAHs with specific electronic or material properties. acs.org
Controlled Generation of Reactive Species for Subsequent Chemical Transformations
The photolysis of nitro-anthracene derivatives can lead to the formation of highly reactive intermediates. Research on the closely related compound, 9-methyl-10-nitroanthracene (B1615634), provides a strong model for the expected photochemical behavior of this compound. nih.gov
Upon irradiation with UV light, 9-methyl-10-nitroanthracene undergoes a series of transformations initiated by the excitation of the nitro group. nih.gov The proposed mechanism involves:
Promotion to an excited state upon light absorption.
Rearrangement of the excited nitro group to a nitrite (B80452) intermediate.
Homolytic cleavage of the weak O-N bond in the nitrite, generating an oxygen-centered radical on the anthracene core and a nitric oxide radical.
Rearrangement and subsequent combination of these radicals to form a more stable intermediate, identified as 9-methyl-9-nitrosoanthracen-10-one. nih.gov
This photochemical reaction is a powerful method for generating a nitroso ketone in situ. This intermediate is itself a reactive species that can potentially be trapped by other molecules in the reaction mixture, enabling further chemical transformations. For this compound, an analogous photoreaction would be expected to produce Methyl 10-nitroso-9-oxo-9,10-dihydroanthracene-9-carboxylate. The controlled, light-triggered generation of such species allows for the initiation of subsequent reactions at a specific time and location within a system.
Table 2: Photolysis of 9-methyl-10-nitroanthracene
| Parameter | Observation | Significance | Reference |
|---|---|---|---|
| Reactant | 9-methyl-10-nitroanthracene | Structural analogue to the title compound | nih.gov |
| Conditions | UVA irradiation in Chloroform (B151607) (CHCl₃) | Mild reaction conditions | nih.gov |
| Major Product | 9-methyl-9-nitrosoanthracen-10-one | A stable, isolable nitroso ketone intermediate | nih.gov |
| Mechanism | Nitro-to-nitrite rearrangement followed by radical recombination | Controlled generation of reactive intermediates | nih.gov |
Development of Photo-Switchable Molecular Systems
A molecular photo-switch is a molecule that can be reversibly or irreversibly converted between two or more stable states upon exposure to light of specific wavelengths. This property is the basis for developing smart materials, molecular machines, and optical data storage.
The photochemical transformation described in the previous section (7.3) represents a form of an irreversible photo-switch. The starting compound, this compound, has a planar anthracene core with distinct electronic properties. Upon photolysis, it converts to a non-planar nitroso-anthrone derivative. nih.gov This transformation induces significant changes in the molecule's:
Conjugation and Electronic Properties: The extended π-system of the anthracene is disrupted, leading to a dramatic change in its absorption and emission spectra.
Geometry: The molecule switches from a planar to a three-dimensional structure.
This light-induced structural and electronic change can be harnessed in materials science. For example, by incorporating this molecule into a polymer, light could be used to permanently alter the polymer's properties, such as its polarity, solubility, or refractive index. While many photo-switches are designed to be reversible (e.g., azobenzenes), irreversible switches are valuable for applications like permanent data writing or single-use sensors where a one-time, light-activated change is required. mdpi.com The rate and efficiency of this transformation can be influenced by substituents on the aromatic core, a principle that allows for the fine-tuning of photo-responsive systems. rug.nl
Future Research Directions and Methodological Innovations
Exploration of Novel Photochemical Transformations for Methyl 10-nitro-9-anthracenecarboxylate
The photochemistry of nitro-substituted polycyclic aromatic hydrocarbons (PAHs) is a rich field, often leading to complex product mixtures. For nitro-PAHs where the nitro group is forced into a perpendicular orientation relative to the aromatic rings, as is the case for substituents at the 9-position of anthracene (B1667546), a characteristic nitro-to-nitrite rearrangement is a key photochemical pathway. nih.govnih.gov
Research on the closely related compound, 9-methyl-10-nitroanthracene (B1615634), provides a foundational model for the expected photoreactivity of this compound. nih.govnih.gov Upon irradiation with UVA light in solvents like chloroform (B151607) or methanol (B129727), 9-methyl-10-nitroanthracene primarily yields two products: 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone. nih.govnih.govnih.gov This transformation is initiated by the absorption of a photon, promoting the molecule to an excited singlet state which then undergoes intersystem crossing to a reactive triplet state. nih.gov In this excited triplet state, the nitro group rearranges into a nitrite (B80452), which then cleaves to form a nitroso radical and an oxygen-centered radical on the anthracene core. nih.gov
A study on 9-methyl-10-nitroanthracene photolysis revealed the following product distribution and reaction kinetics, which can be extrapolated to guide future studies on this compound. nih.govnih.gov
Interestingly, the formation of 9,10-anthraquinone was found to be more significant under nitrogen, suggesting an oxygen-independent pathway for its formation from the nitroso ketone intermediate. nih.govnih.gov For this compound, future research will likely focus on isolating and characterizing analogous photoproducts and exploring the influence of the methyl carboxylate group on reaction kinetics and product distribution. Further investigations could also explore unprecedented reactions, such as the photolysis observed in anthracene derivatives with a -CH₂O-R group, which proceeds through an endoperoxide intermediate to yield 9-anthraldehyde (B167246) and subsequently anthraquinone (B42736). nih.gov
Development of Asymmetric Photoreactions with Tunable Stereoselectivity
Achieving stereocontrol in photochemical reactions is a significant challenge due to the high reactivity and short lifetimes of photoexcited states. acs.org For prochiral anthracene derivatives, developing asymmetric photoreactions is a key goal for creating enantiomerically pure materials. While no specific studies on the asymmetric photoreactions of this compound exist, research on other anthracene derivatives provides a roadmap for future exploration.
Strategies to induce enantioselectivity in anthracene photoreactions include:
Chiral Templates and Scaffolds: The [4+4] photodimerization of anthracene-2,6-dicarboxylic acid has been rendered enantioselective by using a C₂-symmetric chiral template. rsc.orgrsc.orgresearchgate.net This template binds the substrate through hydrogen bonding, creating a chiral environment that favors the formation of one enantiomer of the cyclodimer over the other, with enantiomeric excesses (ee) of up to 55% being achieved. rsc.orgresearchgate.net The carboxylate group on this compound could similarly be used as a handle for binding to a chiral template.
Cooperative Catalysis: A recent breakthrough involves the use of a cooperative platform combining a photosensitizer and a chiral Brønsted acid to achieve catalytic asymmetric [4+2] dearomative photocycloadditions of anthracenes with alkenylazaarenes. nih.gov This method activates the anthracene substrate via energy transfer while the chiral acid controls the stereochemical outcome of the cycloaddition. nih.gov
Chiral Surfaces: The photoinduced cyclodimerization of 2-anthracenecarboxylic acid has been controlled by adsorbing the molecules onto helical metal nanostructures. nih.gov The handedness of the nanohelix dictates the facial stacking of the anthracene molecules, leading to a specific enantiopreference in the resulting cyclodimer. nih.gov
Future research on this compound could explore adapting these methodologies. The presence of both nitro and carboxylate groups offers multiple points for interaction with chiral catalysts or templates, potentially allowing for tunable stereoselectivity in reactions like photodimerization or cycloadditions.
Integration of this compound into Advanced Supramolecular Architectures
The planar, electron-rich aromatic system of anthracene derivatives makes them ideal building blocks for supramolecular assemblies. mdpi.com Integrating this compound into such architectures could modulate its photochemical properties and create novel photoresponsive materials.
Supramolecular hosts can act as "microreactors," confining guest molecules and thereby controlling reaction pathways and selectivity. acs.org For instance, the photoreactions of substituted anthracene derivatives have been profoundly influenced by encapsulation within cucurbit[n]uril (CB[n]) hosts. acs.org In one study, CB researchgate.net was shown to act as a nanoreactor that promoted the selective photodimerization of a 9-substituted anthracene derivative, whereas in the absence of the host, a mixture of products was obtained. acs.org Conversely, a smaller host, CB nih.gov, induced an unexpected photosolvolysis reaction for the same guest, highlighting the subtle control that the host cavity can exert. acs.org
For this compound, the electron-withdrawing groups could enhance its ability to form charge-transfer complexes with electron-rich hosts or to act as a ligand in coordination polymers. mdpi.com Encapsulation could:
Enhance Photostability: By isolating the molecule, intermolecular reactions like photodimerization could be suppressed.
Control Reaction Selectivity: The confined space of a host cavity could favor one photochemical pathway (e.g., nitro-nitrite rearrangement) over others.
Enable Novel Functions: Integration into a supramolecular polymer could lead to materials where light can be used to control the polymer's mechanical properties or to trigger a specific chemical release. nih.gov
Future work will involve synthesizing and characterizing host-guest complexes and coordination polymers of this compound and studying how these supramolecular structures alter its intrinsic photochemical reactivity.
Elucidation of Complex Reaction Networks using Multidimensional Spectroscopic Techniques
Understanding the intricate web of reactions that begins upon photoexcitation requires sophisticated spectroscopic techniques capable of probing transient species on ultrafast timescales. The photochemical transformation of nitro-PAHs involves multiple steps, including excited state relaxation, intersystem crossing, and the formation of radical intermediates. nih.govrsc.org
A combination of spectroscopic methods is crucial for building a complete picture:
Time-Resolved NMR Spectroscopy: As demonstrated in the study of 9-methyl-10-nitroanthracene, NMR can be used to monitor the progress of a photoreaction over minutes to hours. nih.govnih.gov This allows for the unambiguous identification and quantification of starting materials and stable photoproducts, providing essential kinetic data. nih.gov
Femtosecond Transient Absorption (fs-TA) Spectroscopy: This technique is essential for observing the earliest events following photoexcitation, which occur on the femtosecond to nanosecond timescale. researchgate.netrsc.orgnih.gov By probing the absorption of short-lived excited states (singlets and triplets) and radical intermediates, fs-TA can elucidate the primary photochemical pathways. researchgate.netrsc.orgresearchgate.net For example, fs-TA studies on other nitro-PAHs have helped map their excited-state relaxation mechanisms. rsc.org
Time-Resolved Photoelectron Spectroscopy (TRPES): TRPES provides complementary information to TA spectroscopy by probing the electronic structure of excited states and how they evolve over time, offering deep insight into nonadiabatic dynamics where electronic and nuclear motions are coupled. nih.govrsc.org
By applying a suite of these advanced, time-resolved spectroscopic techniques to this compound, researchers can map its entire reaction network, from the initial photon absorption to the formation of final products.
Predictive Computational Models for Designing New Photoreactive Anthracene Derivatives
Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool for predicting and understanding the photochemical behavior of molecules. nih.govuci.eduohio-state.eduresearchgate.netscirp.org These methods can be used to design new photoreactive anthracene derivatives by predicting their properties before synthesis.
Key applications of computational modeling in this area include:
Predicting Reactive Sites: Methods like the analysis of condensed Fukui functions or Average Local Ionization Energy (ALIE) can predict the most likely sites for chemical reactions on the PAH backbone. nih.gov
Calculating Excited-State Properties: TD-DFT is widely used to calculate vertical excitation energies, which correspond to the molecule's absorption spectrum, and to determine the nature of the excited states (e.g., n,π* vs. π,π*). uci.edursc.org This information is critical for understanding which electronic transitions are likely to initiate a photochemical reaction.
Mapping Reaction Pathways: DFT can be used to calculate the energies of reactants, transition states, and products for various potential reaction pathways. nih.govcam.ac.ukmit.eduscilit.com By comparing the activation barriers, researchers can predict the most favorable reaction channels. For example, computational studies have been used to predict the thermodynamic stability of intermediates in PAH transformations, which often correlates with the major products observed experimentally. nih.gov
For this compound, computational models will be instrumental in predicting how modifications to its structure (e.g., changing the ester group or adding other substituents) would alter its absorption spectrum, excited-state dynamics, and photochemical reaction pathways. This predictive power accelerates the discovery of new anthracene derivatives with tailored photoresponsive properties for specific applications.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing Methyl 10-nitro-9-anthracenecarboxylate, and how can they be addressed methodologically?
- Answer: The nitro group at the 10-position introduces steric hindrance and electronic effects that complicate regioselective functionalization. A stepwise approach is recommended:
- Step 1: Start with anthracene-9-carboxylic acid as the core structure. Nitration should be performed under controlled conditions (e.g., using nitric acid in sulfuric acid at 0–5°C) to favor substitution at the 10-position .
- Step 2: Esterify the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) .
- Step 3: Monitor reaction progress via TLC or HPLC to detect intermediate byproducts. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer:
- 1H/13C NMR: Resolve aromatic proton splitting patterns to confirm nitro and ester group positions. The deshielding effect of the nitro group will shift adjacent protons downfield (δ 8.5–9.0 ppm) .
- IR Spectroscopy: Identify characteristic stretches for NO₂ (~1520 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric) and ester C=O (~1720 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected at m/z 295.06 for C₁₆H₁₁NO₄) .
Q. How does the nitro group influence the photophysical properties of anthracene derivatives?
- Answer: The electron-withdrawing nitro group reduces the HOMO-LUMO gap, shifting absorption/emission to longer wavelengths (bathochromic shift). Time-resolved fluorescence studies of analogous compounds (e.g., 9-anthracenecarboxylate) show shortened decay lifetimes at high concentrations due to aggregation-induced quenching .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
- Answer:
- Issue: Discrepancies arise from solvent polarity, hydrogen-bonding capacity, and nitro group dipole interactions.
- Methodology:
Perform solubility tests in a matrix of solvents (e.g., DMSO, THF, dichloromethane) at controlled temperatures (20–40°C).
Use Hansen solubility parameters (δD, δP, δH) to model interactions .
Validate with computational chemistry tools (e.g., COSMO-RS) to predict solubility limits .
- Example: Polar aprotic solvents (DMSO) enhance solubility due to dipole-dipole interactions with the nitro group .
Q. What experimental evidence supports the role of this compound in photoinduced electron-transfer (PET) reactions?
- Answer:
- Mechanism: The nitro group acts as an electron acceptor, facilitating PET. In hydrotalcite nanocomposites (analogous to 9-anthracenecarboxylate), UV-Vis spectroscopy reveals transient radical formation (λmax ~500 nm) during irradiation, confirmed by EPR .
- Experimental Design:
Prepare a thin film of the compound on ITO glass.
Irradiate with UV light (365 nm) under nitrogen.
Monitor radical intermediates via in-situ spectroelectrochemistry .
Q. How can computational modeling optimize the design of this compound-based sensors?
- Answer:
- DFT Calculations: Use Gaussian 09 to model electronic transitions and binding affinities. The nitro group’s electron-withdrawing nature enhances sensor selectivity for electron-rich analytes (e.g., amines) .
- Molecular Dynamics (MD): Simulate interactions with target analytes in solvent environments to predict response times and detection limits .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
